molecular formula C26H20N4O5 B3012004 N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide CAS No. 497071-94-0

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide

Cat. No.: B3012004
CAS No.: 497071-94-0
M. Wt: 468.469
InChI Key: QZPJXPCFAYDBKO-UHFFFAOYSA-N
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Description

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chromene moiety, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring:

    Attachment of the Chromene Moiety: The chromene moiety can be introduced through a condensation reaction involving salicylaldehyde and an appropriate ketone.

    Formation of the Carboxamide Group: The carboxamide group is typically formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide: shares similarities with other triazole derivatives and chromene-based compounds.

    Triazole Derivatives: Compounds containing the triazole ring, known for their diverse biological activities.

    Chromene Derivatives: Compounds containing the chromene moiety, often studied for their antioxidant and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and potential therapeutic applications not observed in other similar compounds.

Properties

IUPAC Name

N-[4-[5-(3,4-dimethoxyphenyl)triazol-1-yl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5/c1-33-23-12-7-16(14-24(23)34-2)21-15-27-29-30(21)19-10-8-18(9-11-19)28-25(31)20-13-17-5-3-4-6-22(17)35-26(20)32/h3-15H,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPJXPCFAYDBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=NN2C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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